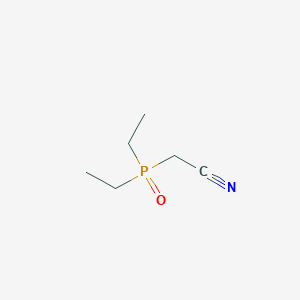
2-(DIETHYLPHOSPHORYL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIETHYLPHOSPHORYL)ACETONITRILE is an organic compound characterized by the presence of a diethylphosphoryl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE typically involves the reaction of diethylphosphoryl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C2H5O)2PCl+CH3CN→(C2H5O)2PCH2CN+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLPHOSPHORYL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(DIETHYLPHOSPHORYL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(DIETHYLPHOSPHORYL)ACETONITRILE involves its reactive nitrile group, which can undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The diethylphosphoryl group can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the diethylphosphoryl group.
Diethylphosphoryl chloride: A related compound used in the synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE.
Phosphine oxides: Compounds formed from the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both a nitrile and a diethylphosphoryl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
13298-29-8 |
|---|---|
Molecular Formula |
C6H12NOP |
Molecular Weight |
145.14 g/mol |
IUPAC Name |
2-diethylphosphorylacetonitrile |
InChI |
InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3 |
InChI Key |
LBBBOPDONYALJU-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)CC#N |
Canonical SMILES |
CCP(=O)(CC)CC#N |
Synonyms |
(Diethyl-phosphinoyl)-acetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















